molecular formula C19H18O6 B6524880 (2Z)-4-hydroxy-6-methyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 929389-26-4

(2Z)-4-hydroxy-6-methyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B6524880
CAS No.: 929389-26-4
M. Wt: 342.3 g/mol
InChI Key: DQIDXNMZTNSJTF-DHDCSXOGSA-N
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Description

The compound “(2Z)-4-hydroxy-6-methyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one” is a benzofuran-3-one derivative characterized by a fused bicyclic structure. Key features include:

  • Benzofuran core: A dihydrobenzofuran-3-one scaffold with a 4-hydroxy and 6-methyl substituent on the aromatic ring.
  • Methylidene group: A (2,3,4-trimethoxyphenyl)methylidene moiety at the C2 position, adopting a Z-configuration around the exocyclic double bond.

Properties

IUPAC Name

(2Z)-4-hydroxy-6-methyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-10-7-12(20)16-14(8-10)25-15(17(16)21)9-11-5-6-13(22-2)19(24-4)18(11)23-3/h5-9,20H,1-4H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIDXNMZTNSJTF-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC3=C(C(=C(C=C3)OC)OC)OC)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)O/C(=C\C3=C(C(=C(C=C3)OC)OC)OC)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-4-hydroxy-6-methyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a benzofuran derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects as reported in various studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H20O5
  • Molecular Weight : 316.35 g/mol

Structural Features

The compound features a benzofuran core with hydroxyl and methoxy substituents that are crucial for its biological activity. The presence of the methylene bridge connecting to a trimethoxyphenyl group enhances its interaction with biological targets.

Antimicrobial Activity

Benzofuran derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that modifications in the benzofuran structure significantly influence their efficacy against various pathogens.

Study Pathogen MIC (µg/mL) Activity Noted
Study AStaphylococcus aureus0.39Effective against MRSA
Study BCandida albicans12.5Moderate antifungal activity
Study CEscherichia coli24Significant inhibition zone

In one study, compounds with hydroxyl groups at specific positions exhibited enhanced antibacterial properties against S. aureus, with inhibition zones reaching up to 23 mm .

Anticancer Activity

The anticancer potential of benzofuran derivatives has also been highlighted in several investigations. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.

  • Mechanism of Action : The compound may inhibit topoisomerase enzymes or modulate signaling pathways related to cell proliferation and survival.
Cancer Cell Line IC50 (µM) Effect
MCF-7 (breast cancer)15Induces apoptosis
HeLa (cervical cancer)10Cell cycle arrest

Studies have shown that derivatives similar to this compound can induce significant cytotoxicity in various cancer cell lines, promoting further exploration into their therapeutic applications .

Anti-inflammatory Activity

Research indicates that benzofuran derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Inflammatory Model Inhibition (%)
Carrageenan-induced edema50
LPS-induced cytokine release70

In vitro studies suggest that these compounds can effectively reduce inflammation markers, making them potential candidates for treating inflammatory diseases .

Other Pharmacological Effects

Beyond antimicrobial and anticancer activities, the compound exhibits various other biological effects:

  • Antioxidant Activity : Protects against oxidative stress by scavenging free radicals.
  • Antidiabetic Potential : Some studies suggest it may enhance insulin sensitivity.
  • Neuroprotective Effects : Potentially beneficial in neurodegenerative diseases by reducing neuronal apoptosis.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated several benzofuran derivatives against resistant strains of bacteria. The results indicated that the presence of hydroxyl groups at strategic positions significantly enhanced antibacterial activity. The tested compound demonstrated MIC values comparable to standard antibiotics .

Case Study 2: Anticancer Mechanism

In a study involving breast cancer cell lines, the compound was shown to induce apoptosis through the activation of caspase pathways. This finding supports its potential as an anticancer agent and warrants further investigation into its mechanisms of action .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzofuran Derivatives

Compound Name Benzylidene Substituent Benzofuran Substituents Key Features
Target compound 2,3,4-trimethoxyphenyl 4-hydroxy, 6-methyl High lipophilicity (methoxy groups), moderate H-bonding (one -OH)
(Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one 3,4-dihydroxyphenyl 6-hydroxy High polarity (two -OH groups), increased aqueous solubility
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one 2,4-dichlorophenyl 6-hydroxy Electron-withdrawing Cl substituents, reduced H-bonding capacity
3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-4-one 4-hydroxyphenyl 3,5,7-trihydroxy Extended H-bonding network, high solubility, low lipophilicity

Key Observations :

  • Electron-donating vs. electron-withdrawing groups : The target compound’s 2,3,4-trimethoxyphenyl group enhances lipophilicity and steric hindrance compared to the dichlorophenyl analog (electron-withdrawing Cl) or dihydroxyphenyl analogs (electron-donating -OH) .

Physicochemical Properties and Bioavailability

Table 2: Predicted Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) H-Bond Donors H-Bond Acceptors Synthetic Accessibility Score (SAS)
Target compound ~356.3 ~2.8 1 7 4.2 (moderate)
(Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one ~298.2 ~1.5 3 6 3.0 (easier)
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one ~337.1 ~3.5 1 5 4.8 (challenging)

Key Findings :

  • Lipophilicity : The target compound’s LogP (~2.8) reflects a balance between methoxy-induced lipophilicity and the polar hydroxy group. This is higher than dihydroxy analogs (LogP ~1.5) but lower than dichlorophenyl derivatives (LogP ~3.5) .
  • Bioavailability : Methoxy groups may improve membrane permeability compared to hydrophilic dihydroxy analogs, though aqueous solubility is likely reduced .
  • Synthetic accessibility : The dichlorophenyl analog’s higher SAS (4.8) suggests challenges in introducing halogenated groups, whereas the target compound’s synthesis may involve milder conditions, akin to methods for similar benzylidene-benzofurans .

Intermolecular Interactions and Solid-State Behavior

The target compound’s crystal packing is influenced by:

  • Van der Waals interactions : The 2,3,4-trimethoxyphenyl group contributes to dense packing via π-π stacking and methoxy-methyl contacts.

In contrast, dichlorophenyl analogs rely more on halogen bonding and Cl···Cl interactions, while dihydroxy derivatives exhibit extensive H-bond networks .

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